molecular formula C13H29NO3S B076228 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate CAS No. 15178-76-4

3-(Dimethyl-octylazaniumyl)propane-1-sulfonate

Cat. No.: B076228
CAS No.: 15178-76-4
M. Wt: 279.44 g/mol
InChI Key: QZRAABPTWGFNIU-UHFFFAOYSA-N
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Description

3-(Dimethyl-octylazaniumyl)propane-1-sulfonate is a zwitterionic surfactant known for its ability to solubilize proteins and other biomolecules. It is commonly used in biochemical and biophysical research due to its unique properties that allow it to interact with both hydrophobic and hydrophilic molecules .

Mechanism of Action

Octyl sulfobetaine, also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate or 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate, is a zwitterionic surfactant . It has a unique structure that allows it to exhibit excellent properties such as good solubility in water and detergency .

Target of Action

The primary targets of Octyl sulfobetaine are microbial cells, specifically gram-positive and gram-negative bacteria . The compound interacts with the cell membranes of these bacteria, disrupting their structure and function .

Mode of Action

Octyl sulfobetaine interacts with its targets by adsorbing onto the cell surface and forming interface complexes between the microorganism membrane and the antimicrobial substance . This interaction leads to changes in the cell membrane’s structure and function, ultimately leading to the death of the bacteria .

Biochemical Pathways

These organisms have evolved different metabolic pathways for the biosynthesis and catabolism of betaine .

Pharmacokinetics

It is known that the compound exhibits good surface properties, especially low critical micelle concentration (cmc) and p20 values . These properties suggest that Octyl sulfobetaine may have good bioavailability.

Result of Action

The primary result of Octyl sulfobetaine’s action is the death of bacterial cells . The compound’s interaction with the cell membrane disrupts its structure and function, leading to cell death . Additionally, Octyl sulfobetaine has been shown to exhibit good antimicrobial activity, but this activity strongly depends on the length of the alkyl chain .

Action Environment

The action of Octyl sulfobetaine is influenced by environmental factors. For instance, the effects of temperature changes and the addition of electrolyte on sulfobetaines have been found to be minimal . This suggests that Octyl sulfobetaine can maintain its action, efficacy, and stability under a variety of environmental conditions .

Biochemical Analysis

Biochemical Properties

Octyl Sulfobetaine interacts with various biomolecules in biochemical reactions. As a zwitterionic surfactant, it can interact with proteins, lipids, and other biomolecules, affecting their stability and function . The nature of these interactions is largely determined by the unique structure of Octyl Sulfobetaine, which contains both positive and negative charges .

Cellular Effects

Octyl Sulfobetaine can influence cell function in various ways. For instance, it has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria . This suggests that Octyl Sulfobetaine may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Octyl Sulfobetaine’s action involves its interactions with biomolecules at the molecular level. As a surfactant, it can interact with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of Octyl Sulfobetaine can change over time in laboratory settings. For instance, it has been shown that Octyl Sulfobetaine can exhibit a thermoresponsive upper critical solution temperature (UCST) in acetate buffer solutions . This suggests that Octyl Sulfobetaine may have long-term effects on cellular function in in vitro or in vivo studies .

Transport and Distribution

Octyl Sulfobetaine can be transported and distributed within cells and tissues. As a surfactant, it can interact with various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate typically involves the reaction of N,N-dimethyl-1-octylamine with 1,3-propanesultone. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-octylazaniumyl)propane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of alcohols, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

3-(Dimethyl-octylazaniumyl)propane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the solubilization and stabilization of proteins and other biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents and cleaning agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethyl-octylazaniumyl)propane-1-sulfonate is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it particularly effective in solubilizing a wide range of biomolecules. Its shorter alkyl chain compared to similar compounds allows for better solubility in aqueous solutions .

Properties

IUPAC Name

3-[dimethyl(octyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRAABPTWGFNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074547
Record name N-Octylsulfobetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15178-76-4
Record name N-Octylsulfobetaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octylsulfobetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt
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Record name 3-(Dimethyloctylammonio)propane-1-sulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of octyl-sulfobetaine in surfactant formulations for treating oil-based drill cuttings?

A: Octyl-sulfobetaine acts as a lime soap dispersing agent (LSDA) in surfactant formulations designed to remove oil from drill cuttings []. Oil-based drill cuttings often contain calcium ions (Ca++). These ions can react with anionic surfactants, like the primary surfactant used in the study (branched C14-C15 alcohol propoxylate sulfate), forming insoluble lime soaps. These soaps reduce the effectiveness of the surfactant and hinder oil removal. Octyl-sulfobetaine helps to disperse these lime soaps, preventing their precipitation and improving the overall oil removal efficiency of the formulation.

Q2: How does the chemical structure of octyl-sulfobetaine contribute to its function as an LSDA?

A2: While the provided research does not delve into the specific structural mechanism of octyl-sulfobetaine as an LSDA, its amphoteric nature is likely key. It possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group. This characteristic allows it to interact with both the hydrophilic and hydrophobic portions of lime soaps, potentially disrupting their aggregation and enhancing their solubility in the washing solution.

Q3: Are there alternative uses for octyl-sulfobetaine explored in the provided research articles beyond oil-based drill cutting treatment?

A: Yes, the research also investigates the application of octyl-sulfobetaine in removing Alexandrium tamarense cells [, ]. While the specific details of this application aren't provided in the abstracts, it highlights the versatility of this compound beyond oil remediation.

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